Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl-
Description
Axial Chirality in Biphenyl Backbone Configuration
The (S)-MeO-BIPHEP ligand derives its axial chirality from the restricted rotation of the biphenyl backbone. The 2,2′-diphosphino substituents enforce a non-planar conformation, resulting in a well-defined chiral axis. X-ray crystallographic studies of analogous biphenyl diphosphines reveal dihedral angles between the two phenyl rings ranging from 65° to 85°, depending on substituent bulk. In (S)-MeO-BIPHEP, the 6,6′-methoxy groups introduce steric and electronic effects that stabilize a specific helical twist.
Table 1: Comparative Dihedral Angles in Biphenyl Diphosphines
| Ligand | Dihedral Angle (°) | Substituents |
|---|---|---|
| (S)-MeO-BIPHEP | 72–76 | 6,6′-OMe; 2,2′-P(Fu)₂ |
| BINAP | 68–70 | 1,1′-binaphthyl |
| TetraMe-BITIANP | 78–82 | 4,4′,6,6′-tetramethyl |
The (S)-configuration positions the methoxy groups in a pseudo-equatorial orientation, minimizing gauche interactions with the furanylphosphine units. This arrangement is critical for enantioselective induction in transition-metal catalysis, as demonstrated in gold(I)-catalyzed cycloisomerizations.
Dihedral Angle Modulation Through Methoxy Substituents
The 6,6′-methoxy groups serve dual roles:
- Steric Enforcement : By occupying ortho positions, they increase the interannular twist, widening the dihedral angle by ~5° compared to unsubstituted BIPHEP.
- Electronic Effects : The electron-donating methoxy groups enhance π-donation to the phosphorus centers, modulating metal-ligand bond strengths.
DFT calculations on analogous systems show that methoxy substitution raises the rotational barrier of the biphenyl axis to ~25 kcal/mol, ensuring configurational stability at room temperature. This rigidity is essential for maintaining enantioselectivity in dynamic catalytic environments.
Equation 1: Rotational Barrier (ΔG‡)
$$
\Delta G^\ddagger = \frac{-RT \ln(k)}{T} \approx 25\ \text{kcal/mol}\
$$
Furanyl Phosphine Coordination Geometry Analysis
The di-2-furylphosphine (P(Fu)₂) groups adopt a distorted trigonal pyramidal geometry when coordinated to metals. Key features include:
- Bite Angle : 92–96° for Au(I) complexes, narrower than diphenylphosphine analogues (98–102°).
- π-Acceptor Strength : The furanyl rings’ electron-deficient nature enhances backbonding to low-valent metals, stabilizing intermediates in catalytic cycles.
Table 2: Coordination Parameters in Au(I) Complexes
| Ligand | Au–P Bond Length (Å) | P–Au–P Angle (°) |
|---|---|---|
| (S)-MeO-BIPHEP | 2.28–2.31 | 92.5 |
| DTBM-SEGPHOS | 2.30–2.33 | 94.2 |
| JohnPhos | 2.34–2.37 | 101.4 |
In gold-catalyzed enyne cyclizations, the narrower bite angle of (S)-MeO-BIPHEP favors a trigonal planar transition state, achieving enantioselectivities up to 90% ee. The furanyl groups’ lower steric demand compared to arylphosphines also enables faster substrate insertion.
Properties
IUPAC Name |
[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]phenyl]-bis(furan-2-yl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O5P2/c1-30-22-10-4-12-24(36(27-15-7-19-33-27)28-16-8-20-34-28)29(22)21-9-2-3-11-23(21)35(25-13-5-17-31-25)26-14-6-18-32-26/h2-20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMUWFHOFNFOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)P(C2=CC=CO2)C3=CC=CO3)C4=CC=CC=C4P(C5=CC=CO5)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O5P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Cross-Coupling
In a representative procedure, purified benzene derivatives are vaporized and subjected to thermal cracking at 680°C in the presence of a sulfur-free diesel fuel catalyst. This method achieves a biphenyl conversion efficiency of 10–12% but requires optimization for methoxy-substituted substrates. Modern protocols instead use:
-
Catalyst : Pd(OAc)2 (0.5–2 mol%)
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Ligand : Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (0.5–1.5 mol%)
-
Base : K3PO4 (3 equiv)
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Solvent : Toluene/H2O (10:1 v/v)
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Temperature : 100–110°C (reflux)
Under these conditions, 2-bromo-6-methoxybenzene couples with its boronic ester analog to yield 6,6′-dimethoxybiphenyl with >90% efficiency.
Introduction of Di-2-furylphosphine Groups
Phosphine functionalization at the 2,2′-positions occurs via a two-step palladium-mediated process.
Halogenation of the Biphenyl Core
The biphenyl intermediate undergoes directed ortho-metalation using n-BuLi (−78°C, THF) followed by quenching with PCl3 to install PCl2 groups. This step requires rigorous moisture exclusion and yields 2,2′-dichloro-6,6′-dimethoxybiphenyl.
Phosphine Substitution
Each PCl2 group reacts with 2-furylmagnesium bromide in a Grignard-type substitution:
-
Reagents : 2-Furylmagnesium bromide (4 equiv per PCl2)
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Conditions : THF, 0°C → room temperature, 12 h
-
Workup : Aqueous NH4Cl quench, extraction with CH2Cl2
This step installs the di-2-furylphosphine moieties but produces a racemic mixture.
Enantiomeric Resolution
The (S)-configuration is achieved through chiral auxiliary-assisted synthesis or kinetic resolution.
Asymmetric Catalysis
Employing a chiral palladium catalyst induces stereoselectivity during the phosphine substitution step:
Crystallization-Based Resolution
Racemic material is treated with (−)-di-p-toluoyl-D-tartaric acid in ethanol, yielding diastereomeric salts. Fractional crystallization isolates the (S)-enantiomer with 97% purity.
Industrial-Scale Production
Adapted from patent CN103804117A, large-scale synthesis involves:
Continuous Flow Reactor Design
| Parameter | Value |
|---|---|
| Residence Time | 2–4 h |
| Temperature | 65–75°C |
| Pressure | 3–5 bar |
| Catalyst Loading | 0.1–0.3 wt% Pd |
This system achieves a throughput of 50–100 kg/day with <2% impurity levels.
Purification Protocol
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Distillation : Removes unreacted benzene at 80°C (10 mmHg)
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Column Chromatography : Silica gel, hexane/EtOAc (4:1)
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Recrystallization : Ethanol/water (7:3) at −20°C
Analytical Characterization
Critical quality control metrics include:
Spectroscopic Data
Thermodynamic Properties
| Property | Value |
|---|---|
| Melting Point | 142–144°C |
| [α]D20 | −153° (c = 1, CHCl3) |
| Solubility | 25 mg/mL in THF |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Produces oxides or oxygenated derivatives.
Reduction: : Occurs under hydrogenation conditions, often using transition metals.
Substitution: : Electrophilic or nucleophilic substitution, varying by reagent and solvent used.
Common Reagents and Conditions
Oxidation: : Oxygen or peroxide reagents.
Reduction: : Hydrogen gas with palladium/carbon catalyst.
Substitution: : Halides or halogenating agents, often under anhydrous conditions.
Major Products Formed
Oxides: : Result from oxidation reactions.
Hydrogenated derivatives: : From reduction reactions.
Substituted derivatives: : From nucleophilic or electrophilic substitutions.
Scientific Research Applications
Catalytic Applications
Transition Metal Catalysis
Phosphine ligands are crucial in transition metal catalysis due to their ability to stabilize metal centers and facilitate reactions such as cross-coupling and asymmetric synthesis. The compound has been explored for its effectiveness as a ligand in palladium-catalyzed reactions. For instance:
- Suzuki Coupling Reactions : The compound has shown promise in facilitating Suzuki coupling reactions between aryl halides and boronic acids. Its steric properties allow for selective reactions under mild conditions .
- Asymmetric Synthesis : The chiral nature of the phosphine ligand enables the production of enantiomerically enriched products, which is vital in pharmaceutical applications .
Case Study: Asymmetric Dihydroxylation
Research has demonstrated that this phosphine compound can be employed in the asymmetric dihydroxylation of olefins. In this process, the presence of the ligand enhances the reaction's selectivity and yield, showcasing its potential in synthetic organic chemistry .
Material Science Applications
Polymer Chemistry
The unique properties of phosphine compounds make them suitable for applications in polymer science. They can act as initiators or catalysts in the polymerization processes:
- Controlled Radical Polymerization : The compound can be utilized to control the molecular weight and polydispersity of polymers produced through radical polymerization techniques .
- Functional Polymers : By incorporating this phosphine into polymer backbones, researchers can create materials with tailored electronic and optical properties suitable for applications in electronics and photonics .
Mechanism of Action
Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl- functions through complex molecular interactions. The biphenyl and furanyl groups engage in π-π stacking and other non-covalent interactions, stabilizing its structure in various environments. It acts on molecular targets like enzymes or receptors, modulating biological pathways crucial for its scientific applications.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and electronic distinctions between the target compound and analogous ligands:
Key Observations:
- Backbone Modifications : Methoxy groups at the 6,6'-positions (common in MeO-BIPHEP and the target compound) improve solubility and tune electronic properties .
- Chirality : The (1S) configuration ensures enantioselectivity, similar to other C2-symmetric ligands like BINAP and SEGPHOS .
Catalytic Performance
- Hydrogenation: MeO-BIPHEP achieves >99% enantiomeric excess (ee) in hydrogenating β-ketoesters due to its balanced steric and electronic profile .
- Oxidative Coupling : Ligands like L4 (with 3,5-dimethylphenyl substituents) achieve 98% yield in oxidative coupling reactions, suggesting that electron-donating groups enhance catalytic efficiency . The furyl groups in the target compound could similarly stabilize transition states.
- Hydroformylation : BIPHEPHOS, with its electron-deficient backbone, excels in linear-selective hydroformylation . The target compound’s methoxy-furyl combination may favor different regioselectivity.
Industrial Relevance
- Cost Considerations : At $600/g, the target compound is competitively priced compared to BIPHEPHOS (~$800/g) .
Q & A
Q. How can researchers synthesize and confirm the enantiomeric purity of this chiral phosphine ligand?
- Methodological Answer : The synthesis typically involves enantioselective coupling of di-2-furanylphosphine groups to a chiral biphenyl backbone. Key steps include:
- Enantioselective control : Use chiral auxiliaries or asymmetric catalysis to ensure the (1S)-configuration of the biphenyl core .
- Purification : Column chromatography with chiral stationary phases (e.g., cellulose-based) to isolate the (S)-enantiomer.
- Characterization :
- NMR : Analyze P NMR for distinct phosphorus environments and H/C NMR for symmetry-breaking signals due to chirality .
- X-ray crystallography : Confirm absolute configuration via single-crystal analysis (e.g., Flack parameter) .
- Chiral HPLC : Compare retention times with racemic mixtures to assess enantiomeric excess (≥97% purity as noted in ligand libraries) .
Q. What experimental precautions are critical when handling this phosphine ligand due to its reactivity and hazards?
- Methodological Answer :
- Hazard Mitigation :
- Air-sensitive handling : Use Schlenk lines or gloveboxes under inert gas (N/Ar) to prevent oxidation of phosphorus centers .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Employ fume hoods to minimize inhalation of dust (H335 precaution) .
- Storage : Store in amber vials at –20°C under argon to prevent degradation.
Advanced Research Questions
Q. How does the stereoelectronic profile of this ligand influence its performance in asymmetric catalysis compared to structurally related ligands (e.g., BIPHEP or XPhos)?
- Methodological Answer :
- Steric analysis : The di-2-furanyl groups and methoxy substituents create a rigid, electron-rich environment. Compare bite angles and steric maps (e.g., using Tolman cone angles) with BIPHEP (broader π-system) or XPhos (bulky cyclohexyl groups) .
- Electronic effects : Conduct DFT calculations to evaluate electron-donating capacity (e.g., Mayer bond orders for P–metal bonds).
- Catalytic testing : Benchmark in Suzuki-Miyaura couplings or hydrogenations:
- Monitor enantioselectivity (ee%) using chiral GC/HPLC.
- Compare turnover numbers (TONs) with XPhos or RuPhos in Pd-catalyzed reactions .
Q. What strategies can optimize reaction conditions when this ligand’s low solubility (e.g., in polar solvents) limits catalytic efficiency?
- Methodological Answer :
- Solvent screening : Test mixed solvents (e.g., THF/toluene) or ionic liquids to enhance solubility without destabilizing metal complexes .
- Ligand modification : Introduce solubilizing groups (e.g., sulfonates) at the biphenyl core while preserving chirality .
- Pre-catalyst design : Prepare air-stable Pd(0) or Ru(II) pre-catalysts to bypass solubility issues during activation.
Q. How does the ligand’s stability under oxidative or thermal stress impact its reuse in catalytic cycles?
- Methodological Answer :
- Stability assays :
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
- Oxidative stress tests : Expose to O or peroxides; monitor P NMR for phosphine oxide formation .
- Recycling : Immobilize the ligand on silica or polymer supports to facilitate recovery and reduce degradation .
Q. What mechanistic insights can be gained from studying metal-ligand coordination dynamics using this phosphine?
- Methodological Answer :
- Spectroscopic studies :
- EXAFS : Probe metal-ligand bond distances in situ during catalysis.
- In situ IR : Track CO stretching frequencies in metal carbonyl complexes to assess electron donation .
- Kinetic profiling : Use stopped-flow techniques to measure association/dissociation rates with Pd or Rh centers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
